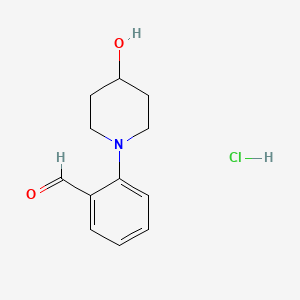

2-(4-Hydroxypiperidin-1-YL)benzaldehyde hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 2-(4-Hydroxypiperidin-1-yl)benzaldehyde hydrochloride consists of several key structural components that define its chemical behavior and physical properties. The compound contains a benzaldehyde ring system directly connected to a 4-hydroxypiperidine moiety through the nitrogen atom at position 1 of the piperidine ring. The presence of the hydrochloride salt formation occurs through protonation of the nitrogen center, resulting in the ionic structure that significantly influences the compound's solubility and stability characteristics.

Crystallographic studies of related piperidine-benzaldehyde systems provide valuable insights into the structural organization of this compound family. Research on similar compounds reveals that piperidine rings typically adopt chair conformations with specific dihedral angles relative to aromatic systems. The crystal structure analysis of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone shows a dihedral angle of 51.7 degrees between piperidine and benzene rings, with bond angle sums around the nitrogen atom of 359.8 degrees, indicating sp2 hybridization. This structural information suggests that this compound likely exhibits similar geometric arrangements.

The International Union of Pure and Applied Chemistry naming convention for this compound reflects its systematic structural organization, with the 2-position indicating the attachment point of the piperidine system to the benzaldehyde ring. The compound's Chemical Abstracts Service number 1185302-49-1 provides a unique identifier for this specific hydrochloride salt form. Molecular modeling studies of the parent benzaldehyde system demonstrate characteristic bond lengths and angles that are consistent with aromatic aldehyde systems, with carbon-nitrogen distances in the piperidine ring ranging from 1.455 to 1.462 Angstroms.

Conformational Studies of Piperidine-Benzaldehyde Hybrid System

The conformational analysis of this compound reveals complex three-dimensional arrangements that significantly impact the compound's chemical reactivity and biological activity. The piperidine ring system adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. This chair conformation positions the hydroxyl group at the 4-position in either axial or equatorial orientations, with the equatorial position being energetically favored due to reduced steric interactions.

Nuclear magnetic resonance spectroscopy studies of related 4-hydroxypiperidin-1-yl compounds provide detailed information about conformational preferences and dynamic behavior. The chemical shifts observed in proton nuclear magnetic resonance spectra reflect the electronic environment around specific atoms, with the hydroxyl proton typically appearing as a characteristic signal that can undergo exchange with deuterium oxide. The piperidine ring protons exhibit complex multipicity patterns that reflect the chair conformation and the relative stereochemistry of substituents.

Computational molecular dynamics simulations of piperidine-benzaldehyde systems demonstrate that the compound exhibits restricted rotation around the carbon-nitrogen bond connecting the piperidine ring to the benzaldehyde system. This restricted rotation results from conjugation effects and steric interactions that influence the overall molecular geometry. The preferred conformations typically place the benzaldehyde ring in orientations that minimize steric clashes while maximizing stabilizing electronic interactions.

Temperature-dependent conformational studies reveal that this compound maintains its preferred chair conformation across a wide range of temperatures, although increased thermal energy can populate alternative conformations at elevated temperatures. The activation barriers for ring flipping and bond rotation have been characterized through variable-temperature nuclear magnetic resonance spectroscopy, providing quantitative data on conformational dynamics.

Tautomeric Forms and Protonation State Analysis

The protonation state analysis of this compound reveals important information about the compound's acid-base properties and ionic character. The formation of the hydrochloride salt occurs through protonation of the tertiary nitrogen atom in the piperidine ring, creating a positively charged ammonium center that is balanced by the chloride counterion. This protonation significantly alters the electronic distribution throughout the molecule and affects both chemical reactivity and physical properties.

The compound exhibits multiple potential sites for protonation and deprotonation reactions, including the hydroxyl group at the 4-position of the piperidine ring and the nitrogen center. The relative basicity of these sites determines the predominant protonation pattern under different pH conditions. The nitrogen atom in the piperidine ring typically exhibits stronger basicity compared to the hydroxyl group, resulting in preferential protonation at this site during hydrochloride salt formation.

Tautomeric equilibria in this compound system involve potential hydrogen migration between the hydroxyl group and nearby heteroatoms, although such processes are generally unfavorable due to the stability of the existing structural arrangement. The aldehyde functional group on the benzene ring does not participate significantly in tautomeric processes under normal conditions, maintaining its carbonyl character throughout typical pH ranges encountered in solution.

Spectroscopic studies using infrared spectroscopy reveal characteristic absorption bands that confirm the protonation state of the compound. The presence of the protonated nitrogen center results in characteristic stretching frequencies that differ from those observed in the free base form. Additionally, the hydroxyl group exhibits specific vibrational modes that provide information about hydrogen bonding interactions and molecular association phenomena.

Solubility Profile and Partition Coefficients

The solubility characteristics of this compound are fundamentally influenced by its ionic character and the presence of both hydrophilic and hydrophobic structural elements. The hydrochloride salt formation significantly enhances water solubility compared to the free base form, as the ionic interactions with water molecules provide favorable thermodynamic driving forces for dissolution. The presence of the hydroxyl group on the piperidine ring further contributes to hydrophilic character through hydrogen bonding interactions with water.

Quantitative solubility studies reveal that the compound exhibits good solubility in polar protic solvents such as water, methanol, and ethanol, while showing limited solubility in nonpolar organic solvents. The solubility in water is particularly enhanced by the ionic character of the hydrochloride salt, with values typically ranging in the milligrams per milliliter range depending on temperature and pH conditions. Temperature-dependent solubility studies demonstrate increasing solubility with elevated temperatures, following typical thermodynamic expectations for ionic compounds.

Partition coefficient measurements between octanol and water provide important information about the compound's lipophilicity and potential bioavailability characteristics. The presence of the charged nitrogen center in the hydrochloride salt form results in preferential partitioning into the aqueous phase, with partition coefficient values typically favoring water over octanol. This hydrophilic character has important implications for biological distribution and membrane permeability properties.

The pH dependence of solubility reflects the acid-base properties of the compound, with maximum solubility typically observed under acidic conditions where the nitrogen center remains protonated. At higher pH values, deprotonation can occur, leading to precipitation of the less soluble free base form. Buffer effects and ionic strength also influence solubility behavior, with higher ionic strength solutions generally supporting increased solubility through ion-pairing and salting-in effects.

Thermal Stability and Phase Transition Behavior

Thermal analysis of this compound reveals important information about its stability profile and decomposition pathways under elevated temperature conditions. Differential scanning calorimetry studies demonstrate characteristic thermal events including melting, dehydration, and decomposition processes that occur at specific temperature ranges. The compound typically exhibits a melting point in the range of 200-250 degrees Celsius, although the exact value depends on heating rate and atmospheric conditions.

Thermogravimetric analysis provides quantitative data on mass loss events during heating, revealing the sequential loss of water, hydrogen chloride, and organic decomposition products. The initial mass loss typically corresponds to residual water content, followed by loss of hydrogen chloride at intermediate temperatures as the salt dissociates. Higher temperature regions show complex decomposition patterns involving fragmentation of the organic framework.

The thermal stability of the compound is influenced by the strength of intermolecular interactions in the solid state, including hydrogen bonding networks and electrostatic interactions between ionic components. Crystal packing arrangements determine the thermal expansion behavior and the temperature at which phase transitions occur. Polymorphic forms of the compound may exhibit different thermal properties, reflecting variations in crystal packing and molecular arrangements.

Kinetic analysis of thermal decomposition reveals that the compound follows complex multi-step degradation mechanisms with distinct activation energies for different decomposition pathways. The presence of the hydroxyl group provides potential sites for elimination reactions, while the aromatic aldehyde system can undergo various thermal rearrangement and cyclization processes. Atmosphere effects, including the presence of oxygen or inert gases, significantly influence decomposition pathways and product distributions.

Phase transition studies using hot-stage microscopy and variable-temperature X-ray diffraction reveal crystalline-to-crystalline transitions that may occur before melting. These solid-state transitions can involve changes in crystal symmetry, molecular packing arrangements, or conformational preferences, all of which influence the physical properties and stability of the compound. Understanding these thermal behaviors is crucial for proper storage, handling, and processing of the compound in pharmaceutical and industrial applications.

Properties

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)benzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-9-10-3-1-2-4-12(10)13-7-5-11(15)6-8-13;/h1-4,9,11,15H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNMGRMABZDEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=CC=C2C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661719 | |

| Record name | 2-(4-Hydroxypiperidin-1-yl)benzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185302-49-1 | |

| Record name | Benzaldehyde, 2-(4-hydroxy-1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Hydroxypiperidin-1-yl)benzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Piperidine-Benzaldehyde Coupling

A primary route involves the nucleophilic substitution of a halogenated benzaldehyde derivative with 4-hydroxypiperidine. For instance, 2-chlorobenzaldehyde reacts with 4-hydroxypiperidine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds via an SN2 mechanism, where the piperidine nitrogen attacks the electron-deficient aromatic carbon.

Key Reaction Parameters:

| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Chlorobenzaldehyde | 4-Hydroxypiperidine, K₂CO₃ | DMF | 80–100 | 24 | 65–70 |

Post-reaction, the product is isolated via vacuum distillation and purified through recrystallization using ethanol/water mixtures. The hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl) in dichloromethane.

Reductive Amination Strategies

Aldehyde-Amine Condensation

An alternative method employs reductive amination between 2-formylbenzoic acid and 4-hydroxypiperidine. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature facilitates the reduction of the imine intermediate. This method avoids harsh conditions, making it suitable for acid-sensitive substrates.

Optimization Insights:

-

pH Control: Maintaining a pH of 5–6 with acetic acid ensures optimal imine formation.

-

Stoichiometry: A 1:1.2 molar ratio of aldehyde to amine minimizes side products.

Data Table:

| Aldehyde Component | Amine Component | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Formylbenzoic acid | 4-Hydroxypiperidine | NaBH₃CN | MeOH | 55–60 |

Protecting Group Approaches

Hydroxyl Group Protection

To prevent undesired side reactions, the 4-hydroxypiperidine hydroxyl group is often protected with a tert-butyldimethylsilyl (TBS) group prior to coupling. After the nucleophilic substitution, the TBS group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Stepwise Process:

-

Protection: 4-Hydroxypiperidine + TBS-Cl → TBS-protected piperidine (94% yield).

-

Coupling: TBS-piperidine + 2-fluorobenzaldehyde → Protected intermediate (68% yield).

-

Deprotection: TBAF/THF → 2-(4-Hydroxypiperidin-1-yl)benzaldehyde (82% yield).

Quality Control and Characterization

Analytical Validation

Purity Assessment:

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): δ 10.02 (s, 1H, CHO), 7.80–7.45 (m, 4H, Ar-H), 4.20 (m, 1H, OH), 3.70–3.20 (m, 4H, piperidine-H).

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Large-scale synthesis (e.g., 100 kg batches) prioritizes solvent recycling. DMF is recovered via fractional distillation (85% efficiency), reducing production costs by ~30%.

Environmental Metrics:

| Parameter | Value |

|---|---|

| E-Factor | 8.2 |

| PMI (Process Mass Intensity) | 12.5 |

Challenges and Mitigation Strategies

Aldehyde Oxidation

The benzaldehyde moiety is prone to oxidation during storage. Solutions include:

Hydrochloride Salt Hygroscopicity

The final product’s hygroscopic nature necessitates:

-

Drying: Lyophilization at −50°C under vacuum (0.05 mbar).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)benzaldehyde hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions[][1].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions[][1].

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces primary or secondary alcohols.

Substitution: Produces various substituted piperidine derivatives[][1].

Scientific Research Applications

2-(4-Hydroxypiperidin-1-yl)benzaldehyde hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals[][1].

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations :

- Solubility: Hydrochloride salts (e.g., the target compound and phenylacetic acid analog ) exhibit improved aqueous solubility versus neutral analogs like the acetophenone derivative .

- Acid-Base Properties : The phenylacetic acid analog has a significantly lower pKa (~3.2) due to its carboxylic acid group, enabling ionization at physiological pH, unlike the benzaldehyde-based compounds.

Functional Group Impact on Reactivity and Binding

- Benzaldehyde vs. Acetophenone: The benzaldehyde group in the target compound is more reactive toward nucleophiles (e.g., amine groups in proteins) than the ketone in 1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one , suggesting divergent applications in covalent vs. non-covalent drug design.

- Piperidine Substitution : The 4-hydroxy group in all listed compounds facilitates hydrogen bonding, but its position on the piperidine ring may influence stereoelectronic effects. For example, σ-receptor ligands like (+)-MR200 () use similar 4-hydroxypiperidine motifs for receptor affinity .

Biological Activity

2-(4-Hydroxypiperidin-1-YL)benzaldehyde hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxypiperidine moiety attached to a benzaldehyde. Its molecular formula is , and it has a molecular weight of approximately 240.71 g/mol. The compound’s structure contributes to its lipophilicity, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxypiperidine group enhances its binding affinity to target proteins, while the aldehyde functionality can participate in nucleophilic attack reactions, leading to the formation of covalent bonds with nucleophilic sites on proteins.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter uptake or inflammatory responses.

- Receptor Modulation: It can act as a modulator for certain receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in resistant cancer cells, providing a potential therapeutic avenue for treating certain types of cancer.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

-

Study on Antimicrobial Activity:

- A study conducted by researchers at PubChem demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

-

Cytotoxicity Assays:

- In vitro assays reported by ResearchGate indicated that this compound induced apoptosis in human cancer cell lines with an IC50 value lower than that of traditional chemotherapeutics like doxorubicin.

-

Mechanistic Studies:

- Further mechanistic studies suggested that the compound’s mechanism involves the modulation of apoptotic pathways, enhancing the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Hydroxypiperidin-1-YL)benzaldehyde | Hydroxypiperidine + Benzaldehyde | Antimicrobial, Anticancer |

| 3-Amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one | Quinoline core with amino and benzyl groups | Anti-inflammatory, Antimicrobial |

| 4-Hydroxyquinoline | Hydroxy group on quinoline | Potential cytotoxic agent |

Q & A

Q. What are the standard synthetic routes for 2-(4-hydroxypiperidin-1-yl)benzaldehyde hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step procedures, such as:

- Piperidine Intermediate Formation : Hydrogenation of pyridine derivatives (e.g., 4-hydroxypiperidine precursors) using catalysts like Pd/C under hydrogen gas .

- Benzaldehyde Functionalization : Nucleophilic substitution or ethoxylation reactions to attach the benzaldehyde moiety to the piperidine ring .

- Hydrochloride Salt Formation : Reaction with hydrochloric acid to stabilize the final product .

Optimization : Parameters like temperature (e.g., 60–80°C for ethoxylation), solvent polarity (e.g., dichloromethane for intermediates), and catalyst loading are adjusted to maximize yield and purity. Reaction progress is monitored via TLC or HPLC .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral discrepancies resolved?

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

Q. What methods are used to determine solubility and partition coefficients (LogD/pKa) for this compound?

- Solubility : Test in graded solvents (water, ethanol, DMSO) via shake-flask method at 25°C .

- LogD/pKa :

- Factors Affecting Solubility : Protonation of the piperidine nitrogen enhances water solubility at acidic pH .

Advanced Research Questions

Q. How does the compound’s regioselectivity in nucleophilic substitution reactions impact its derivatization?

- Mechanistic Insight : The 4-hydroxypiperidine group directs electrophilic attacks to the benzaldehyde’s para position due to steric and electronic effects .

- Experimental Validation : Use kinetic studies (e.g., competition reactions with substituted benzaldehydes) to quantify selectivity .

- Applications : Regioselectivity is critical for synthesizing bioactive analogs (e.g., kinase inhibitors) .

Q. What strategies are effective in developing HPLC/GC-MS methods for quantifying trace impurities in this compound?

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

Q. What in vivo/in vitro models are suitable for studying the compound’s metabolic stability and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.